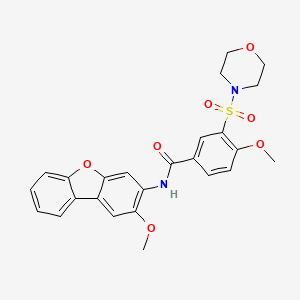
Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylphosphoryl group attached to an acetamide backbone, with two butyl groups attached to the nitrogen atom. This compound is widely studied for its potential use in various scientific and industrial applications, particularly in the field of extraction and separation of rare earth elements and actinides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dibutylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide involves its ability to form stable complexes with metal ions. The diphenylphosphoryl group acts as a ligand, coordinating with metal ions through its oxygen atoms. This coordination facilitates the extraction and separation of metal ions from complex mixtures. The compound’s ability to form stable complexes with specific metal ions makes it an effective extractant in various industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dialkyl(diphenylphosphoryl)acetamides: These compounds have similar structures but differ in the alkyl groups attached to the nitrogen atom.
Diphenylphosphoryl derivatives: Compounds with different substituents on the phosphoryl group.
Uniqueness
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide is unique due to its specific combination of butyl groups and diphenylphosphoryl group, which provides it with distinct chemical properties and extraction capabilities. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in the extraction and separation of rare earth elements and actinides .
Propriétés
Numéro CAS |
80413-41-8 |
|---|---|
Formule moléculaire |
C22H30NO2P |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N,N-dibutyl-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C22H30NO2P/c1-3-5-17-23(18-6-4-2)22(24)19-26(25,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3 |
Clé InChI |
SSPJHMCMDDKVPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


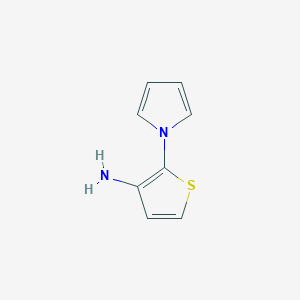
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
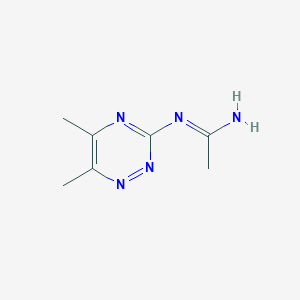

![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)

![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
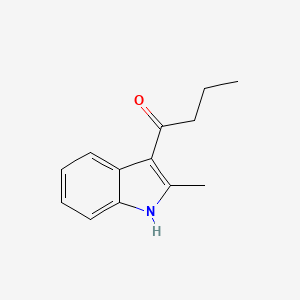

![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)
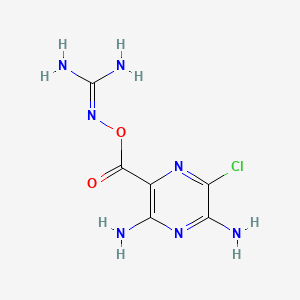

![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)
